![molecular formula C24H24N4O5S B2358624 3-(4-ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1114915-09-1](/img/structure/B2358624.png)
3-(4-ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
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Overview
Description
3-(4-ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-ethoxyphenyl hydrazine and 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. These intermediates are then subjected to cyclization reactions under controlled conditions to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides and sulfones.
Reduction: Reduction reactions can be performed to convert the oxadiazole ring into amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, which can be further utilized in various applications .
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Key intermediates such as 4-ethoxyphenyl hydrazine and 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole are prepared and subsequently cyclized to form the pyridazine ring. Advanced techniques such as chromatography and recrystallization are employed to purify the product.
Medicinal Chemistry
Research indicates that this compound exhibits promising anticancer properties . Preliminary studies suggest that it may inhibit key enzymes involved in cancer progression. For instance, a study on related compounds demonstrated that structural variations could modulate biological activity toward anticancer effects by inhibiting tubulin polymerization, a critical pathway in cancer cell division .
Pharmacology
The compound's mechanism of action involves binding to specific molecular targets, which may include enzymes and receptors associated with various diseases. Ongoing investigations aim to elucidate these interactions further. The potential for this compound to act as a therapeutic agent in treating conditions beyond cancer is also being explored.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure enables researchers to create derivatives with tailored properties for specific applications in drug development and material science.
Case Study 1: Anticancer Activity
A series of derivatives based on similar oxadiazole structures were synthesized and tested for their anticancer activity. Results indicated that modifications at the phenyl moiety significantly influenced their efficacy against various cancer cell lines. The mechanism involved the inhibition of critical cellular pathways linked to tumor growth .
Case Study 2: Material Science
Research has shown that the incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial use.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways related to cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethoxyphenyl)-4-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-Ethoxyphenyl)-N’-(2,3,4-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, 3-(4-ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine stands out due to its unique structural features, such as the presence of both ethoxyphenyl and oxadiazolyl groups.
Biological Activity
The compound 3-(4-ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action based on recent studies and literature.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C21H23N3O4S
- Molecular Weight : 397.49 g/mol
- Key Functional Groups : Ethoxy group, methoxy groups, oxadiazole ring, and pyridazine ring.
Antimicrobial Activity
Recent studies have indicated that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. Specifically, compounds with oxadiazole rings have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The compound demonstrated significant cytotoxicity in vitro against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest at specific phases .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP). These enzymes are crucial in various physiological processes and their inhibition may contribute to the anticancer and anti-inflammatory properties observed in vitro .
Study on Anticancer Properties
A study conducted by Srinivas et al. evaluated several oxadiazole derivatives for their anticancer activity using the MTT assay. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 µM to 20 µM against various cancer cell lines. This suggests a promising therapeutic potential for further development into anticancer agents .
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, compounds derived from the oxadiazole framework were tested against multiple pathogenic bacteria. The results showed a broad spectrum of activity with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL for certain strains, indicating strong antibacterial properties that could be harnessed for therapeutic applications .
Properties
IUPAC Name |
5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-5-32-17-8-6-15(7-9-17)18-10-11-22(27-26-18)34-14-21-25-24(28-33-21)16-12-19(29-2)23(31-4)20(13-16)30-3/h6-13H,5,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYVFBBJNKSNNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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